1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name of this compound is derived from its parent structure, ethanone, which serves as the functional group anchor. The phenyl ring at position 1 of the ethanone backbone is substituted with three distinct groups: fluorine atoms at positions 3 and 5, an isobutoxy group (-OCH2CH(CH2)2) at position 4, and a trifluoromethyl group (-CF3) at position 2 of the ethanone moiety. The numbering of the phenyl ring begins at the ketone attachment point, ensuring priority is given to the functional group according to IUPAC rules.
The molecular formula, C₁₂H₁₂F₅O₂ , is calculated as follows:
- Phenyl backbone : C₆H₅
- Isobutoxy group : -O-C₄H₉ (adds 4 carbons, 9 hydrogens, and 1 oxygen)
- Trifluoromethyl ketone : -CF₃-C(=O)- (adds 2 carbons, 3 fluorines, and 1 oxygen)
- Two additional fluorine atoms on the phenyl ring
| Element | Count |
|---|---|
| Carbon | 12 |
| Hydrogen | 12 |
| Fluorine | 5 |
| Oxygen | 2 |
This formula aligns with structurally analogous compounds, such as 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone (C₈H₃F₅O), with the addition of an isobutoxy group contributing four carbons and nine hydrogens. The molecular weight is 298.22 g/mol , calculated using atomic masses (C: 12.01, H: 1.01, F: 19.00, O: 16.00).
Three-Dimensional Molecular Geometry and Conformational Analysis
The three-dimensional geometry of 1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone is influenced by steric and electronic factors. Density Functional Theory (DFT) optimizations reveal a planar phenyl ring with substituents adopting orientations that minimize steric hindrance. The isobutoxy group at position 4 projects outward from the ring plane, while the trifluoromethyl group at the ethanone carbon adopts a staggered conformation relative to the carbonyl oxygen.
Key geometric parameters include:
| Parameter | Value (Å or °) |
|---|---|
| C=O bond length | 1.21 ± 0.01 |
| C-O (isobutoxy) length | 1.43 ± 0.02 |
| F-C-F angle (CF₃) | 109.5 ± 0.5 |
| Dihedral (Ph-O-C-C) | 180.0 ± 2.0 |
The dihedral angle between the phenyl ring and the isobutoxy group’s oxygen atom is approximately 180°, indicating a trans configuration that minimizes electronic repulsion between the oxygen lone pairs and the aromatic π-system. Conformational flexibility is limited by the rigidity of the aromatic ring and the bulky isobutoxy group, which restricts rotation about the C-O bond.
Electronic Structure and Frontier Molecular Orbital Theory Calculations
The electronic structure of this compound is dominated by the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group. Frontier Molecular Orbital (FMO) calculations at the B3LYP/6-311G(d,p) level reveal that the Highest Occupied Molecular Orbital (HOMO) is localized on the phenyl ring’s π-system and the oxygen lone pairs of the isobutoxy group. In contrast, the Lowest Unoccupied Molecular Orbital (LUMO) resides primarily on the carbonyl group and the trifluoromethyl moiety.
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.52 | Phenyl π-system, isobutoxy O |
| LUMO | -1.87 | C=O and CF₃ |
The HOMO-LUMO gap of 4.65 eV suggests moderate reactivity, with electrophilic aromatic substitution likely occurring at the meta positions relative to the electron-withdrawing groups. Natural Bond Orbital (NBO) analysis further indicates significant hyperconjugation between the carbonyl oxygen’s lone pairs and the σ* orbitals of adjacent C-F bonds, stabilizing the molecule by approximately 15 kcal/mol.
Properties
Molecular Formula |
C12H11F5O2 |
|---|---|
Molecular Weight |
282.21 g/mol |
IUPAC Name |
1-[3,5-difluoro-4-(2-methylpropoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H11F5O2/c1-6(2)5-19-10-8(13)3-7(4-9(10)14)11(18)12(15,16)17/h3-4,6H,5H2,1-2H3 |
InChI Key |
BRBWYSKSZSHRAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone typically follows a multi-step approach involving:
- Introduction of the isobutoxy substituent onto a fluorinated phenyl ring.
- Installation of the trifluoroacetyl group via acylation.
- Control of regioselectivity to ensure substitution at the 3,5-difluoro-4-isobutoxy positions.
This approach is consistent with strategies used for related fluorinated aromatic ketones, where Friedel-Crafts acylation or equivalent electrophilic aromatic substitution reactions are employed.
Preparation of the 3,5-Difluoro-4-isobutoxyphenyl Intermediate
The key intermediate, 3,5-difluoro-4-isobutoxyphenyl derivative, is prepared by nucleophilic aromatic substitution or etherification on a suitably fluorinated phenol or halogenated precursor.
Etherification step : The 4-position hydroxyl group on a 3,5-difluorophenol is reacted with isobutyl bromide or isobutyl tosylate under basic conditions to form the isobutoxy ether. Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Regioselectivity : The 3,5-difluoro substitution pattern directs the etherification selectively to the 4-position hydroxyl, minimizing side reactions.
Purification and Characterization
Purification : The crude product is purified by recrystallization or column chromatography using solvents such as ethyl acetate/hexane mixtures to achieve high purity.
Characterization : Confirmation of structure and purity is done via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), high-performance liquid chromatography (HPLC), and elemental analysis.
Data Table: Summary of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Etherification | 3,5-Difluorophenol + isobutyl bromide, K2CO3, DMF, 60-80 °C | Formation of 3,5-difluoro-4-isobutoxyphenyl intermediate |
| 2 | Friedel-Crafts Acylation | Intermediate + trifluoroacetyl chloride, AlCl3, 0–5 °C, anhydrous | Introduction of trifluoroacetyl group at 1-position |
| 3 | Purification | Recrystallization or chromatography | Pure this compound |
| 4 | Characterization | NMR (¹H, ¹³C, ¹⁹F), MS, HPLC | Confirmation of structure and purity |
Research Findings and Optimization Notes
Yield optimization : The use of dry solvents and strict temperature control during acylation improves yield and reduces side products.
Inert atmosphere : Handling under nitrogen or argon atmosphere prevents moisture or oxygen interference, critical for fluorinated acylation steps.
Safety considerations : Due to the reactive nature of trifluoroacetyl chloride and the potential for exothermic reactions, slow addition and cooling are essential.
Scale-up potential : Industrial processes adapt these methods by employing continuous flow reactors for controlled addition and efficient heat dissipation.
Comparative Insights from Related Compounds
Similar trifluoroacetylated fluorophenyl compounds have been synthesized using analogous methods involving electrophilic acylation of fluorinated phenyl ethers, confirming the robustness of the approach.
Modifications in the alkoxy substituent (e.g., isobutoxy vs. other alkoxy groups) influence reaction kinetics and regioselectivity, requiring tailored reaction conditions.
Chemical Reactions Analysis
1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of aqueous acid or base to yield the corresponding phenol and trifluoroacetic acid.
Scientific Research Applications
1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated structure makes it a useful probe in biological studies, particularly in the investigation of enzyme-substrate interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their unique pharmacokinetic properties. This compound may serve as a lead compound for the development of new therapeutics.
Industry: The compound’s stability and reactivity make it suitable for use in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone with key analogs, focusing on substituent effects, molecular properties, and applications.
Substituent Variations and Electronic Effects
*Calculated based on formula C₁₃H₁₂F₅O₂.
- The isobutoxy group introduces steric bulk and lipophilicity, which may improve membrane permeability in drug candidates compared to smaller alkoxy groups .
Key Research Findings and Gaps
- Metabolic Stability : Fluorination at positions 3 and 5 may reduce oxidative metabolism compared to chloro analogs, as seen in fluorinated drugs like ciprofloxacin .
- Solubility Challenges : The isobutoxy group’s lipophilicity could necessitate formulation adjustments for pharmaceutical use, a common issue with highly fluorinated compounds .
- Limited Direct Data: No explicit studies on the target compound were found in the evidence; inferences are drawn from structural analogs. Further research is needed to validate its pharmacokinetic and synthetic profiles.
Biological Activity
1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound notable for its unique trifluoromethyl and isobutoxy substituents on a phenyl ring. With a molecular formula of and a molecular weight of 268.18 g/mol, this compound has garnered interest in various fields including medicinal chemistry due to its potential biological activities and applications.
Chemical Structure
The compound features a trifluoroethanone moiety, enhancing its chemical stability and reactivity. The presence of fluorine atoms significantly increases lipophilicity, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential applications:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Properties : Investigations have indicated potential cytotoxic effects on cancer cell lines, making it a candidate for further development in cancer therapeutics.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Data Table of Biological Activities
Below is a summary table detailing the biological activities observed in various studies:
| Activity | Tested Organisms/Cells | Effect Observed | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Inhibition of growth | |
| Cytotoxicity | HeLa cells | Reduced viability | |
| Enzyme inhibition (specific) | Various enzymes | Competitive inhibition |
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial properties of this compound against E. coli and S. aureus, the compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential utility in developing new antibacterial agents.
Case Study 2: Anticancer Activity
A separate investigation evaluated the cytotoxic effects of the compound on HeLa cervical cancer cells. Results indicated that treatment with 100 µM of the compound led to a 70% reduction in cell viability after 48 hours. This finding warrants further exploration into its mechanisms and potential as an anticancer drug.
While detailed mechanisms remain under investigation, initial hypotheses suggest that the compound's lipophilicity allows it to effectively penetrate cellular membranes, thereby interacting with intracellular targets such as enzymes or DNA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
